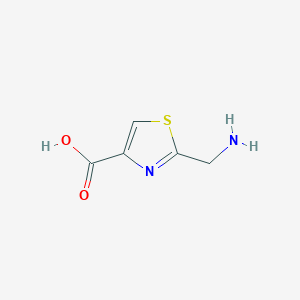

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,1,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIRUXCDSGNCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329651 | |

| Record name | 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25438-22-6 | |

| Record name | 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the aminomethyl and carboxylic acid functional groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a thiourea and a halogenated carboxylic acid can be cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNOS

- Molecular Weight : 158.18 g/mol

- CAS Number : 25438-22-6

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of an amino group enhances its reactivity and interaction with biological targets.

Case Study: Colorectal Cancer

In a study focusing on colorectal cancer, derivatives of this compound were synthesized and tested for their effectiveness against cancer cell lines. Molecular modeling indicated strong interactions with beta-catenin, a critical protein involved in cancer progression. The derivatives demonstrated significant cytotoxicity, with IC₅₀ values ranging from 0.09 to 0.49 μM against K562 cells (a human leukemia cell line) .

| Derivative | IC₅₀ (μM) | Target Cancer Cell Line |

|---|---|---|

| Compound A | 0.09 | K562 |

| Compound B | 0.49 | Colorectal Cancer Lines |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against various pathogens, including bacteria and fungi.

Case Study: Anti-Tubercular Activity

Compounds derived from 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid were evaluated for their effectiveness against Mycobacterium tuberculosis. One potent analog demonstrated a minimum inhibitory concentration (MIC) of 0.06 µg/ml (0.24 µM), showcasing its potential as an anti-tubercular agent .

| Pathogen | MIC (µg/ml) | Comparison with Traditional Antibiotics |

|---|---|---|

| Mycobacterium tuberculosis | 0.06 | Superior to Isoniazid |

| Staphylococcus epidermidis | Variable | Effective against resistant strains |

| Candida albicans | Variable | Notable antifungal activity |

Synthesis and Derivatives

The synthesis of this compound involves protecting the amino group during the preparation process to enhance yield and purity . This compound serves as a building block for various derivatives that can be tailored for specific therapeutic applications.

Pharmacokinetics and Safety Profile

Preliminary studies suggest that the pharmacokinetic properties of this compound indicate good absorption and distribution within biological systems. However, ongoing research is necessary to fully understand its safety profile, particularly concerning potential adverse effects at higher dosages .

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecule. The aminomethyl and carboxylic acid groups can also contribute to the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid: Similar structure but with an oxygen atom instead of sulfur.

2-(Aminomethyl)-1,3-imidazole-4-carboxylic acid: Contains a nitrogen atom instead of sulfur in the ring.

2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

Uniqueness

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the sulfur atom in the thiazole ring, which can impart different chemical properties compared to its oxygen or nitrogen analogs. This can affect its reactivity, binding affinity, and overall biological activity.

Biological Activity

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid, a compound with diverse biological activities, has garnered attention in medicinal chemistry due to its potential applications in treating various diseases. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C5H6N2O2S, with a molecular weight of approximately 158.18 g/mol. The compound features a thiazole ring, which is known for its involvement in various biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,3-thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound derivatives demonstrate activity against a range of pathogenic microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | Staphylococcus aureus | 32 μg/mL |

| 4b | Escherichia coli | 16 μg/mL |

| 4c | Candida albicans | 25 μg/mL |

These results indicate that modifications to the thiazole structure can enhance its antimicrobial efficacy, particularly against Gram-positive bacteria and certain fungi .

Anticancer Potential

The thiazole moiety is also linked to anticancer activity. A study highlighted the cytotoxic effects of various thiazole derivatives on cancer cell lines. Specifically, compounds containing the thiazole structure were tested for their ability to inhibit cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that several derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. For example:

- Compound X : IC50 = 1.61 µg/mL against Jurkat cells.

- Compound Y : IC50 = 1.98 µg/mL against A-431 cells.

These findings suggest that the incorporation of the thiazole ring can significantly enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Recent research has also pointed to the anti-inflammatory properties of thiazole derivatives. The presence of the carboxylic acid group in this compound is believed to contribute to its ability to modulate inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Key observations from SAR studies include:

- The presence of electron-withdrawing groups on the aromatic ring enhances antibacterial activity.

- Substituents at specific positions on the thiazole ring can lead to increased cytotoxicity against cancer cells.

- The amino group at position 2 is essential for maintaining biological activity across various assays .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid and its derivatives?

- Methodological Answer : Common routes involve cyclocondensation of thiourea derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For example, ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate synthesis (via one-step cyclization) highlights the use of thiourea and ethyl bromopyruvate under reflux conditions . By-products like cyclization metabolites (e.g., 2-[fluoromethoxy]-3,3,3-trifluoropropanoic acid derivatives) may form, requiring purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing purity and structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aminomethyl group at C2, carboxylic acid at C4) using chemical shifts (δ ~2.5–3.5 ppm for CH2NH2; δ ~170 ppm for COOH) .

- HPLC : Purity assessment (≥95%) using C18 columns with UV detection at 254 nm, as referenced in pharmaceutical-grade analyses .

- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]+ for C6H8N2O2S: m/z 173.05) .

Q. What are the key storage considerations to ensure compound stability?

- Methodological Answer : Store at RT in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hydrolysis of the carboxylic acid group. Purity degradation >2% over 6 months requires revalidation via HPLC before use .

Advanced Research Questions

Q. How can computational modeling optimize substituent reactivity for targeted bioactivity?

- Methodological Answer :

- Docking Studies : Use tools like AutoDock Vina to predict binding affinities with biological targets (e.g., EP2/EP3 receptors, EC50 ≤10 nM) .

- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose feasible routes for analogs (e.g., 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid) by analyzing reaction databases .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Purity Cross-Validation : Re-analyze batches via HPLC and elemental analysis to rule out impurities (e.g., dihydrochloride salts affecting solubility) .

- Assay Standardization : Use internal controls (e.g., reference agonists from Sigma-Aldrich) to normalize EP2/EP3 receptor activity measurements .

Q. How can analogs be designed to investigate structure-activity relationships (SAR)?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., 5-chlorothiophen-2-yl) at C2 to modulate electron density and receptor binding .

- Bioisosteric Replacement : Replace the thiazole ring with oxadiazole (e.g., 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole) to assess metabolic stability .

Q. What experimental approaches validate in silico-predicted target interactions?

- Methodological Answer :

- X-ray Crystallography : Resolve ligand-protein complexes (e.g., PDB entry X8U) to confirm binding modes predicted by docking .

- SPR/BLI : Measure real-time binding kinetics (e.g., KD values) for analogs using surface plasmon resonance or bio-layer interferometry .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.